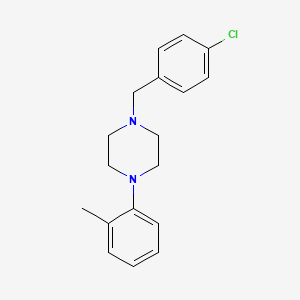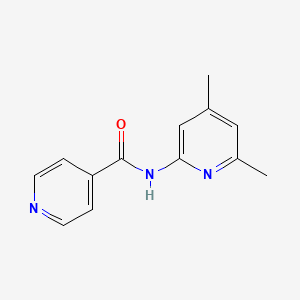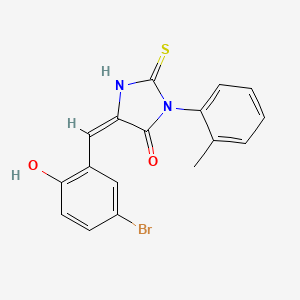
4-nitrobenzyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. The compound has a wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Wirkmechanismus
The mechanism of action of 4-nitrobenzyl 3-bromobenzoate is not fully understood. However, it is known to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. The compound has been shown to modify proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein or enzyme being targeted. Studies have shown that the compound can modify the activity of enzymes involved in various cellular processes, including metabolism, signaling, and gene expression. In addition, this compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitrobenzyl 3-bromobenzoate in lab experiments is its high reactivity and specificity for certain amino acids and thiols. This makes it a useful tool for investigating protein-ligand interactions and enzyme activity. However, the compound's electrophilic nature can also lead to non-specific reactions and side products, which can complicate data interpretation. Additionally, the compound's potential toxicity and instability in certain conditions must be taken into consideration when designing experiments.
Zukünftige Richtungen
The potential applications of 4-nitrobenzyl 3-bromobenzoate in scientific research are vast. Future research could focus on developing new synthetic methods to improve yields and reduce side reactions. In addition, the compound's potential as a tool for investigating protein-ligand interactions and enzyme activity could be further explored. Finally, the antimicrobial activity of this compound could be investigated in more detail, with the ultimate goal of developing new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its high reactivity and specificity make it a useful tool for investigating protein-ligand interactions and enzyme activity. However, its electrophilic nature can also complicate data interpretation, and its potential toxicity and instability must be taken into consideration when designing experiments. Future research could focus on developing new synthetic methods, exploring the compound's antimicrobial activity, and investigating its potential as a tool for chemical biology studies.
Synthesemethoden
The synthesis of 4-nitrobenzyl 3-bromobenzoate involves a series of chemical reactions. The starting material, 4-nitrobenzyl alcohol, undergoes a bromination reaction to form 4-nitrobenzyl bromide. The bromide is then reacted with 3-hydroxybenzoic acid in the presence of a base to form the final product, this compound. The synthesis method has been optimized to obtain high yields of the product with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl 3-bromobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. The compound has also been used in the development of novel materials, such as liquid crystals and polymers. In addition, this compound has been used in chemical biology studies to investigate protein-ligand interactions and enzyme activity.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLXUCKFMIPUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)







![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)